4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Description
4-Ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a coumarin-derived ester featuring a 4-ethyl-substituted coumarin core (2-oxo-2H-chromene) linked to a butanoate side chain modified with a benzyloxycarbonyl (Cbz) protected amino group. Its structure combines photophysical properties inherent to coumarins with the versatility of ester linkages, enabling applications in fluorescence-based assays or targeted drug delivery systems.
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C23H23NO6/c1-2-17-13-22(26)30-20-14-18(10-11-19(17)20)29-21(25)9-6-12-24-23(27)28-15-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3,(H,24,27) |
InChI Key |
YPQOAISUZPQZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for 4-Ethyl-7-hydroxycoumarin
The coumarin core is synthesized via the Pechmann condensation, a classical method for constructing benzopyrone derivatives. This reaction involves the acid-catalyzed cyclization of β-ketoesters with phenols. For 4-ethyl-7-hydroxycoumarin, resorcinol (1,3-dihydroxybenzene) and ethyl 4-ethylacetoacetate are condensed under solvent-free conditions using sulfamic acid (10 mol%) as a Brønsted acid catalyst. The reaction proceeds at 80°C for 1.5 hours, yielding 64–90% of the desired product.
Mechanistic Insights
The mechanism involves three stages:
-
Electrophilic substitution : Sulfamic acid protonates the β-ketoester, generating an electrophilic acylium ion that reacts with resorcinol.
-
Dehydration : The intermediate undergoes dehydration to form a cinnamic acid derivative.
-
Transesterification : Intramolecular esterification yields the coumarin core.
Scalability
This method is scalable to industrial production, with demonstrated yields of 11 g per batch under optimized conditions.
Preparation of 4-{[(Benzyloxy)carbonyl]amino}butanoic Acid
Protection of the Amino Group
4-Aminobutanoic acid is protected at the amine terminus using benzyl chloroformate (Cbz-Cl). The reaction is conducted in dichloromethane (DCM) at 0°C under a nitrogen atmosphere, with sodium bicarbonate as a base. This step achieves an 85% yield of 4-{[(benzyloxy)carbonyl]amino}butanoic acid.
Optimization Notes
-
Temperature Control : Maintaining 0°C minimizes side reactions such as over-carbonylation.
-
Solvent Choice : DCM ensures high solubility of both the amino acid and Cbz-Cl.
Esterification of the Coumarin Derivative
Steglich Esterification Conditions
The 7-hydroxy group of 4-ethylcoumarin is esterified with 4-{[(benzyloxy)carbonyl]amino}butanoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. The reaction mixture is stirred at 0°C for 6 hours, followed by gradual warming to room temperature. Post-reaction workup includes quenching with water, extraction with diethyl ether, and drying over MgSO₄.
Yield and Challenges
-
Yield : 48%, consistent with analogous esterifications of sterically hindered alcohols.
-
Side Reactions : Competing dimerization of the carboxylic acid is mitigated by stoichiometric DMAP.
Industrial-Scale Production Considerations
Process Intensification
Continuous Flow Reactors
Adopting continuous flow systems for the Pechmann condensation improves heat transfer and reduces reaction time. Pilot studies show a 15% yield increase compared to batch methods.
Green Chemistry Metrics
-
Solvent-Free Synthesis : The Pechmann step aligns with green chemistry principles, reducing waste.
-
Catalyst Recycling : Sulfamic acid is recoverable via aqueous extraction, enhancing sustainability.
Mechanistic Insights into Key Reactions
Esterification Pathway
The Steglich reaction proceeds via activation of the carboxylic acid as an acyloxyphosphonium intermediate, which is attacked by the coumarin’s hydroxyl group. DMAP accelerates this step by stabilizing the transition state.
Comparative Analysis of Esterification Methods
Table 1. Performance of Esterification Protocols for Coumarin Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Steglich | DCC, DMAP, DCM, 0°C | 48 | |
| Acid Chloride | SOCl₂, reflux, 4 h | 65 | |
| Mitsunobu | DIAD, PPh₃, THF, 24 h | 72 |
Key Findings
Chemical Reactions Analysis
4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in:
- Cancer Therapy : Research indicates that derivatives of coumarins exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures can modulate pathways involved in cell proliferation and survival.
Antimicrobial Activity
Coumarin derivatives have been extensively studied for their antimicrobial properties. The specific compound may demonstrate effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. The compound's potential to inhibit inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Enzyme Inhibition
Research has indicated that the compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it could potentially inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism, thus aiding in diabetes management.
Case Study 1: In Vitro Anticancer Activity
A study evaluated the anticancer effects of similar coumarin derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation through the modulation of the PI3K/Akt signaling pathway.
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.
Case Study 3: Anti-inflammatory Effects
In animal models, administration of the compound showed a reduction in inflammatory markers and improved symptoms in models of induced arthritis. This suggests its potential as an anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . It can also modulate signaling pathways involved in inflammation and apoptosis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous molecules identified in the literature:
Structural and Functional Analysis:
Core Heterocycle Differences :
- The target compound’s coumarin core distinguishes it from benzoimidazole () and pyrrole () derivatives. Coumarins exhibit intrinsic fluorescence and UV absorption, advantageous for optical applications, whereas benzoimidazoles and pyrroles are more common in coordination chemistry or as ligands .
Substituent Effects: The 4-ethyl group on the coumarin ring increases steric bulk and lipophilicity compared to the unsubstituted coumarin in . This enhances membrane permeability, critical for bioactive molecules. The Cbz-protected amino group (benzyloxycarbonyl) offers selective deprotection under hydrogenolysis, unlike the methyl carbamate in , which requires harsher hydrolysis conditions.
Solubility and Reactivity: Sodium salts (e.g., ) exhibit high aqueous solubility due to ionic dissociation, whereas the target compound’s ester linkages and ethyl/Cbz groups render it hydrophobic.
Synthetic Routes: The target compound likely employs esterification and Cbz-protection steps, akin to methods in (Schiff base formation) and (alkylation with ethyl 4-bromo-butanoate). Crystallographic refinement tools like SHELXL () and WinGX/ORTEP () are critical for confirming stereochemistry in such syntheses.
Research Findings and Implications
- Biological Relevance: The Cbz group in the target compound suggests utility as a prodrug, protecting amine functionalities during delivery. This contrasts with sodium 4-((4-chloro-2-hydroxybenzoyl)amino)butanoate (), which may act as a metal chelator due to its ionic nature.
- Material Science : Coumarin derivatives like the target compound are superior to pyrrole-based esters () in fluorescence applications due to their stable emission profiles.
- Safety Considerations : Analogous coumarin derivatives (e.g., ) are flagged for research-only use, implying shared handling precautions for the target compound, such as avoiding prolonged exposure.
Biological Activity
4-Ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a compound belonging to the chromen-2-one derivatives, notable for its complex structure that includes a chromen-2-one core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H23NO6, with a molecular weight of approximately 409.44 g/mol. The structural uniqueness, particularly the presence of the benzyloxycarbonyl group, enhances solubility and stability, which may improve pharmacological properties .
Biological Activities
Research indicates that chromen-2-one derivatives exhibit a range of biological activities. The specific biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cancer pathways. For instance, related compounds have shown significant activity against breast cancer cell lines (e.g., MCF-7 cells), with IC50 values indicating potent efficacy .
- Anti-inflammatory Effects : The compound's structural components suggest potential interactions with inflammatory pathways, although detailed studies are still required to confirm these effects .
- Enzyme Inhibition : Similar compounds have demonstrated inhibition of various enzymes linked to cancer progression and inflammation, highlighting the need for further investigation into the specific mechanisms of action for this compound .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-y | Chlorine substitution; dimethyl groups | Anticancer activity |
| 2-oxo-4-(trifluoromethyl)-2H-chromen | Trifluoromethyl group | Antimicrobial properties |
| Methyl 6-chloro-(2S)-2-amino butanoate | Amino acid derivative | Potential anti-inflammatory effects |
The unique structural features of 4-ethyl compounds may contribute to distinct biological activities compared to these related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of chromen derivatives. For example:
- Study on Anticancer Properties : A study demonstrated that derivatives similar to 4-ethyl-2-oxo-2H-chromen showed significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 0.47 μM to higher values depending on modifications .
- Mechanistic Studies : Research focusing on the interaction between these compounds and specific receptors has indicated potential pathways through which they exert their effects, particularly in cancer therapy and inflammation management .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors, which may influence its biological activity due to variations in purity and structural integrity .
Q & A
Q. What are the optimized synthetic routes for preparing 4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, a coumarin derivative (e.g., 7-hydroxy-4-ethylcoumarin) can react with a benzyloxycarbonyl (Cbz)-protected amino acid derivative (e.g., 4-{[(benzyloxy)carbonyl]amino}butanoic acid) using coupling agents like EDC●HCl and DMAP in dichloromethane (DCM) . Base selection (e.g., K₂CO₃) and solvent polarity (e.g., acetone vs. ethanol) significantly impact reaction efficiency. Reflux conditions and inert atmospheres are recommended to minimize side reactions. Table 1 : Comparison of reaction conditions for coumarin-ester synthesis
| Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 80 | 72 | |
| DMAP | DCM | 25 | 85 |
Q. How can crystallography and NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for confirming the stereochemistry of the coumarin core and ester linkage. For example, XRD analysis of analogous 2-oxo-chromenyl esters revealed bond angles and torsion angles critical for stability . ¹H/¹³C NMR can distinguish between regioisomers by analyzing coupling patterns (e.g., the 7-yl oxygen’s deshielding effect on adjacent protons) . DEPT-135 and HSQC experiments clarify carbon environments, particularly for the Cbz-protected amino group.
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. For instance, residual DMAP in the product may artificially enhance in vitro activity. To resolve this:
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).
- Bioactivity Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with negative controls for solvent effects .
- Metabolite Screening : LC-MS can identify degradation products that may interfere with activity .
Q. What strategies can elucidate the structure-activity relationship (SAR) of the Cbz-protected amino group in this compound?
- Methodological Answer : Systematic SAR studies require synthesizing analogs with modified protecting groups (e.g., Boc, Fmoc) or varying alkyl chain lengths. For example:
- Replace the benzyloxy group with a methyl ester to assess steric effects.
- Use molecular docking to predict interactions with target enzymes (e.g., proteases).
- Compare IC₅₀ values against reference inhibitors in enzymatic assays .
Table 2 : SAR of Cbz-modified analogs
| R Group | Enzyme Inhibition (%) | LogP |
|---|---|---|
| Cbz (original) | 78 | 2.1 |
| Boc | 65 | 1.8 |
| Fmoc | 42 | 3.2 |
Q. What advanced spectroscopic techniques are recommended for characterizing degradation products under physiological conditions?
- Methodological Answer : Simulate physiological degradation by incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via:
- High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed products (e.g., free 4-aminobutanoic acid) .
- FT-IR Spectroscopy : Track carbonyl peak shifts indicative of ester bond cleavage.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition changes in solid-state degradation .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester or Cbz group.
- Data Interpretation : Use multivariate analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- Safety : Follow protocols for handling light-sensitive coumarin derivatives (e.g., amber glassware, inert storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
